molecular formula C23H31N5O2 B2461836 1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 838885-15-7

1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B2461836
CAS No.: 838885-15-7
M. Wt: 409.534
InChI Key: PRIIVAISYNFNNH-UHFFFAOYSA-N
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Description

1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C23H31N5O2 and its molecular weight is 409.534. The purity is usually 95%.
BenchChem offers high-quality 1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-(3-phenylpropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5O2/c1-17-10-7-8-14-27(17)16-19-24-21-20(22(29)26(3)23(30)25(21)2)28(19)15-9-13-18-11-5-4-6-12-18/h4-6,11-12,17H,7-10,13-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRIIVAISYNFNNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC2=NC3=C(N2CCCC4=CC=CC=C4)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound belonging to the purine family. Its structural features contribute significantly to its biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione is C23H31N5O2C_{23}H_{31}N_{5}O_{2}, with a molecular weight of approximately 409.534 g/mol. The compound features a purine core with various substituents that enhance its biological interactions.

PropertyDetails
Molecular FormulaC23H31N5O2
Molecular Weight409.534 g/mol
IUPAC Name1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-(3-phenylpropyl)purine-2,6-dione
CAS Number838885-15-7

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in the body. It is known to act as an inhibitor of certain enzymes involved in critical cellular processes. For instance, it may inhibit enzymes related to neurotransmitter metabolism, thereby influencing mood and cognitive functions.

Potential Therapeutic Applications

  • Antidepressant and Anxiolytic Properties : Research indicates that this compound may serve as a ligand for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7), suggesting its potential use in treating depression and anxiety disorders .
  • Analgesic and Anti-inflammatory Effects : Derivatives of this compound have shown promise in pain management and inflammation reduction, indicating its utility in treating chronic pain conditions.
  • Cancer Therapeutics : The compound's ability to modulate enzyme activity may also extend to cancer treatment by inhibiting pathways that promote tumor growth.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • Serotonin Receptor Binding : A study conducted at Pfizer laboratories found that various analogs of this compound were effective at competing for binding sites on cloned rat 5-HT7 receptors, demonstrating its potential as an inverse agonist .
  • Enzyme Inhibition Studies : In vitro studies have shown that the compound can inhibit specific enzymes involved in neurotransmitter degradation, which may enhance its antidepressant effects .
  • Comparison with Related Compounds : A comparative analysis with similar compounds revealed that structural modifications significantly influence biological activity. For example:
Compound NameStructural FeaturesBiological Activity
7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dioneLacks dimethyl and piperidine groupsPotentially similar activity but less potent
8-(4-methylpiperidin-1-yl)-3-methylpurineSimilar piperidine substitutionAnticancer properties reported
8-(morpholinomethyl)-7-(3-methylphenyl)purineMorpholine instead of piperidineAntidepressant activity noted

This table illustrates how variations in substituents can affect the pharmacological profile of purine derivatives.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione, and how can they be addressed methodologically?

  • Answer : Synthesis often involves regioselective functionalization at the 7- and 8-positions of the xanthine core. A common approach starts with brominated intermediates (e.g., 8-bromo-1,3-dimethylxanthine), followed by nucleophilic substitution with amines like 2-methylpiperidine . Challenges include controlling reaction selectivity and minimizing side products. Optimization requires precise stoichiometric ratios, temperature control (e.g., 50–80°C in DMF), and purification via column chromatography. Evidence from similar compounds shows that protecting groups (e.g., acetyl for amines) can improve yield .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Answer : A combination of spectral methods is critical:

  • FTIR : Peaks at ~1697 cm⁻¹ (C=O stretching) and ~744 cm⁻¹ (C-Cl in intermediates) confirm functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 454.23 for C₂₃H₃₁N₅O₂).
  • NMR : ¹H/¹³C NMR resolves regiochemistry; for example, the 7-(3-phenylpropyl) group shows distinct aromatic protons at δ 7.2–7.4 ppm and aliphatic signals for the piperidinyl methyl group (δ 1.2–1.5 ppm) .
    • Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .

Q. How can computational tools predict the drug-like properties of this compound?

  • Answer : Platforms like ChemAxon’s Chemicalize.org calculate parameters such as:

  • LogP : Predicts lipophilicity (target range: 1–3 for oral bioavailability).
  • pKa : Determines ionization states affecting solubility and membrane permeability.
  • Rule of Five : Assesses compliance with bioavailability criteria (e.g., molecular weight <500, H-bond donors <5) .
    • Molecular docking against targets like phosphodiesterase (PDE) enzymes can prioritize in vitro testing .

Advanced Research Questions

Q. How do structural modifications at the 7- and 8-positions influence pharmacological activity in xanthine derivatives?

  • Answer : Structure-activity relationship (SAR) studies reveal:

  • 7-position : Bulky substituents (e.g., 3-phenylpropyl) enhance target binding via hydrophobic interactions. For example, 7-benzyl analogs show improved PDE4 inhibition compared to smaller groups .
  • 8-position : Amine-containing groups (e.g., 2-methylpiperidinyl) improve solubility and receptor affinity. Bromine or chlorine at this position increases metabolic stability but reduces solubility .
    • Systematic SAR requires synthesizing analogs with incremental modifications and testing in enzyme inhibition assays (e.g., cAMP hydrolysis assays for PDE targets) .

Q. What experimental strategies can confirm the mechanism of action (e.g., PDE inhibition) for this compound?

  • Answer : Key approaches include:

  • Enzyme Assays : Measure IC₅₀ values using purified PDE isoforms (e.g., PDE4B) and fluorescent cAMP analogs.
  • Cell-Based Studies : Monitor cAMP levels in HEK293 cells transfected with PDEs via ELISA or FRET biosensors.
  • Molecular Dynamics Simulations : Validate binding poses in PDE active sites (e.g., Pi-stacking with Phe446 in PDE4) .
    • Cross-validate results with knockout models or siRNA-mediated PDE silencing .

Q. How can researchers address discrepancies between in silico predictions and experimental bioactivity data?

  • Answer : Common issues and solutions:

  • False Positives in Docking : Use consensus scoring across multiple software (AutoDock, Glide) and validate with mutagenesis studies (e.g., alanine scanning of PDE4 catalytic domains) .
  • Off-Target Effects : Perform kinome-wide profiling (e.g., KinomeScan) or proteome-wide affinity pulldowns.
  • Metabolic Instability : Use liver microsome assays to identify metabolic hotspots (e.g., CYP3A4-mediated oxidation) and stabilize vulnerable groups .

Q. What strategies improve the pharmacokinetic profile of this compound for in vivo studies?

  • Answer : Focus on:

  • Solubility : Co-solvents (e.g., PEG-400) or salt formation (e.g., hydrochloride).
  • Bioavailability : Prodrug approaches (e.g., esterification of polar groups) or nanoformulations.
  • Half-Life : Introduce deuterium at metabolic soft spots (e.g., methyl groups) to slow CYP-mediated degradation .
    • Pharmacokinetic parameters (Cmax, AUC) are assessed in rodent models via LC-MS/MS plasma analysis .

Q. How can polymorphism and crystallinity issues be mitigated during formulation?

  • Answer : Techniques include:

  • Polymorph Screening : Use high-throughput crystallization (e.g., solvent evaporation, cooling) with analysis via PXRD and DSC.
  • Co-Crystallization : Co-formers like succinic acid improve stability and dissolution rates.
  • Amorphous Dispersion : Spray-drying with polymers (e.g., HPMCAS) enhances solubility .

Key Notes

  • Avoid consumer-focused queries (e.g., pricing, bulk synthesis).
  • Advanced questions emphasize mechanistic validation and translational challenges.
  • Computational and experimental data must be cross-validated to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.